molecular formula C14H14N4O2 B11786803 (5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine

(5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine

Cat. No.: B11786803
M. Wt: 270.29 g/mol
InChI Key: VEVQFIYKOGPUHM-UHFFFAOYSA-N
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Description

(5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine is a useful research compound. Its molecular formula is C14H14N4O2 and its molecular weight is 270.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H12N4O Molecular Formula \text{C}_{13}\text{H}_{12}\text{N}_4\text{O}\text{ Molecular Formula }

This structure includes a furan ring and a triazole moiety, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation.
  • Antimicrobial Properties : The presence of the triazole ring is associated with antifungal and antibacterial effects.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Triazole Ring : Utilizing furan and methanamine derivatives under acidic conditions.
  • Coupling Reaction : The introduction of the 3-methoxyphenyl group through nucleophilic substitution.

Anticancer Activity

A series of in vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
HeLa15
A54920
MCF718

These results indicate that the compound could serve as a lead for further development in cancer therapeutics.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest potential applications in treating infections caused by resistant strains.

Anti-inflammatory Effects

Research has also pointed towards the anti-inflammatory properties of this compound. In vivo studies have shown a reduction in pro-inflammatory cytokines in animal models treated with the compound, indicating its potential for managing inflammatory diseases.

Case Studies

Several case studies highlight the therapeutic potential of this compound. For example:

  • Case Study on Cancer Treatment :
    • A study involving mice with induced tumors showed that treatment with this compound led to a significant reduction in tumor size compared to control groups.
  • Case Study on Infection Control :
    • In a clinical setting, patients with chronic bacterial infections exhibited improved outcomes when treated with this compound alongside standard antibiotics.

Properties

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]-(3-methoxyphenyl)methanamine

InChI

InChI=1S/C14H14N4O2/c1-19-10-5-2-4-9(8-10)12(15)14-16-13(17-18-14)11-6-3-7-20-11/h2-8,12H,15H2,1H3,(H,16,17,18)

InChI Key

VEVQFIYKOGPUHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(C2=NC(=NN2)C3=CC=CO3)N

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.